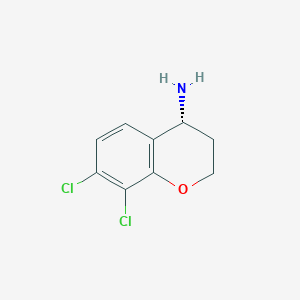
(R)-7,8-Dichlorochroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7,8-Dichlorochroman-4-amine is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a chroman ring system substituted with two chlorine atoms at the 7 and 8 positions and an amine group at the 4 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dichlorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Chlorination: The chroman ring is then chlorinated at the 7 and 8 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The final step involves introducing the amine group at the 4 position, which can be done through nucleophilic substitution using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-7,8-Dichlorochroman-4-amine may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-7,8-Dichlorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
®-7,8-Dichlorochroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-7,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-7,8-Dichlorochroman-4-amine: The enantiomer of ®-7,8-Dichlorochroman-4-amine with a different spatial arrangement of atoms.
7,8-Dichlorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group at the 4 position.
7,8-Dichlorochroman-4-carboxylic acid: A compound with a carboxylic acid group at the 4 position.
Uniqueness
®-7,8-Dichlorochroman-4-amine is unique due to its specific ®-configuration, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying chiral effects in chemical and biological systems.
Propriétés
Formule moléculaire |
C9H9Cl2NO |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
(4R)-7,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |
Clé InChI |
WUGRPYNFTPEPAC-SSDOTTSWSA-N |
SMILES isomérique |
C1COC2=C([C@@H]1N)C=CC(=C2Cl)Cl |
SMILES canonique |
C1COC2=C(C1N)C=CC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
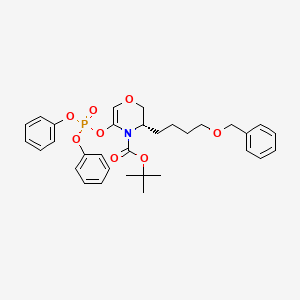


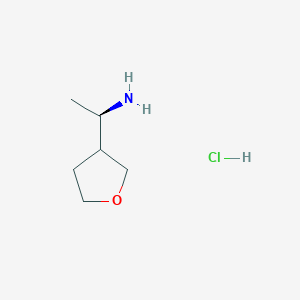
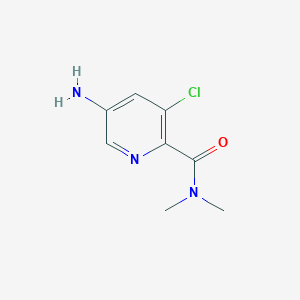
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
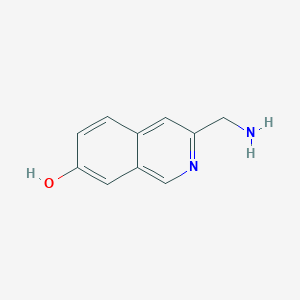
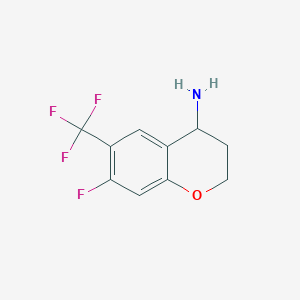
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)

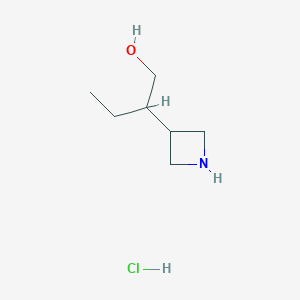
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
